molecular formula C5H11NO B133502 (3-Aminocyclobutyl)methanol CAS No. 142733-66-2

(3-Aminocyclobutyl)methanol

Cat. No. B133502
M. Wt: 101.15 g/mol
InChI Key: BMCBDSKJVXYMJF-UHFFFAOYSA-N
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Description

“(3-Aminocyclobutyl)methanol” is a chemical compound with the molecular formula C5H11NO . It has a molecular weight of 101.15 g/mol . The compound is also known by several synonyms, including 3-AMINO-CYCLOBUTANEMETHANOL and cis-3-Amino-cyclobutanemethanol .


Molecular Structure Analysis

The InChI code for “(3-Aminocyclobutyl)methanol” is InChI=1S/C5H11NO/c6-5-1-4 (2-5)3-7/h4-5,7H,1-3,6H2 . The compound has a canonical SMILES representation of C1C (CC1N)CO . These codes provide a way to represent the molecule’s structure in a textual format.


Physical And Chemical Properties Analysis

“(3-Aminocyclobutyl)methanol” has a molecular weight of 101.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 .

Scientific Research Applications

Lipid Dynamics in Biological and Synthetic Membranes

(3-Aminocyclobutyl)methanol, as a derivative of methanol, relates to studies exploring methanol's impact on lipid dynamics. Methanol, used as a solubilizing agent, significantly affects the dynamics of lipids in biological and synthetic membranes. This is crucial in understanding the role of methanol in biomembrane and proteolipid studies, particularly in the context of lipid scrambling and the action of proteins or peptides (Nguyen et al., 2019).

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

The compound has relevance in the field of organic chemistry, specifically in the catalysis of Huisgen 1,3-dipolar cycloadditions. A study describes the use of a tris(triazolyl)methanol-Cu(I) structure, which is highly active for this type of reaction. Such reactions are critical in the synthesis of various organic compounds, indicating the compound's utility in catalysis (Ozcubukcu et al., 2009).

Monomethylation of Anilines Using Methanol

The compound is also implicated in the monomethylation of anilines using methanol. A study utilizing N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies demonstrates the effectiveness of using methanol in the selective N-monomethylation of anilines. This approach is noteworthy for its environmental sustainability and potential application in pharmaceuticals (Chen et al., 2017).

Methanol as a Hydrogen Source and C1 Synthon

Another significant application is in utilizing methanol as a hydrogen source and C1 synthon in organic synthesis. A study reports a method for selective N-methylation of amines, using methanol and RuCl3.xH2O as a catalyst. This showcases methanol's versatility in chemical synthesis and energy technologies (Sarki et al., 2021).

Direct Methanol Fuel Cell Components

The compound's relation to methanol also extends to its use in fuel cell technology. Electropolymerized films of macrocyclic compounds involving methanol have been used as catalysts in direct methanol fuel cells, demonstrating enhanced performance and resistance to methanol poisoning compared to traditional catalysts (Bettelheim et al., 2004).

Future Directions

While specific future directions for “(3-Aminocyclobutyl)methanol” were not found in the retrieved data, research into the photocatalytic reduction of CO2 to methanol presents a potential area of interest .

properties

IUPAC Name

(3-aminocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCBDSKJVXYMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563946, DTXSID901305399
Record name (3-Aminocyclobutyl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID80563946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Aminocyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminocyclobutyl)methanol

CAS RN

130369-00-5, 142733-66-2, 1234615-91-8
Record name (3-Aminocyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Aminocyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1s,3s)-3-aminocyclobutyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-aminocyclobutyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-[(1r,3r)-3-aminocyclobutyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OP Demchuk, BV Bobovskyi… - European Journal of …, 2023 - Wiley Online Library
Synthesis and physicochemical characterization of all possible cis‐ and trans‐1,3‐disubstituted cyclobutane‐derived amines and carboxylic acids bearing mono‐, di‐ and …
P Papa, B Whitefield, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
The PKC-θ isoform of protein kinase C is selectively expressed in T lymphocytes and plays an important role in the T cell antigen receptor (TCR)-triggered activation of mature T cells, T …
Number of citations: 3 pubs.acs.org
DB Freeman, TD Hopkins, PJ Mikochik… - Journal of Medicinal …, 2023 - ACS Publications
Transcriptional deregulation is a hallmark of many cancers and is exemplified by genomic amplifications of the MYC family of oncogenes, which occur in at least 20% of all solid tumors …
Number of citations: 2 pubs.acs.org

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